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Abstract
Imnopitant dihydrochloride, also known as Saredutant or SR 48968, is a potent and selective

non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Tachykinin receptors,

including NK1, NK2, and NK3 subtypes, are G-protein coupled receptors that mediate the

diverse physiological effects of tachykinin neuropeptides, such as Substance P and Neurokinin

A (NKA). The NK2 receptor is predominantly expressed in the smooth muscle of the

gastrointestinal, respiratory, and urinary tracts. Its activation by NKA is implicated in smooth

muscle contraction, inflammation, and pain transmission. Consequently, antagonism of the NK2

receptor presents a promising therapeutic strategy for a range of disorders. This technical

guide provides a comprehensive overview of the preclinical and clinical data on Imnopitant
dihydrochloride, detailing its mechanism of action, pharmacokinetic profile, and potential

therapeutic applications, with a focus on irritable bowel syndrome (IBS), asthma, and mood

disorders. Detailed experimental protocols and a summary of quantitative pharmacological data

are presented to facilitate further research and development.

Introduction
Imnopitant dihydrochloride is a small molecule antagonist of the tachykinin NK2 receptor. It

was developed by Sanofi-Aventis and has been investigated for several therapeutic indications.

While its development for major depressive disorder was discontinued after Phase III clinical

trials, the extensive preclinical and clinical research on Imnopitant provides valuable insights
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into the role of the NK2 receptor in various pathophysiological processes and highlights its

potential as a therapeutic target.

Chemical Properties of Imnopitant Dihydrochloride
Imnopitant dihydrochloride is a white to off-white solid powder. It is soluble in dimethyl

sulfoxide (DMSO).[1]

Property Value

Chemical Name

(S)-N-methyl-N-[4-(4-acetylamino-4-

phenylpiperidino)-2-(3,4-

dichlorophenyl)butyl]benzamide dihydrochloride

Synonyms Saredutant, SR 48968

Molecular Formula C₃₁H₃₅Cl₂N₃O₂ · 2HCl

Molecular Weight 623.47 g/mol [1][2]

CAS Number 290296-52-5[1]

Appearance Solid powder[1]

Solubility Soluble in DMSO[1]

Storage
Dry, dark, and at 0 - 4°C for short term or -20°C

for long term[1]

Mechanism of Action: Tachykinin NK2 Receptor
Antagonism
Imnopitant exerts its pharmacological effects by selectively binding to and inhibiting the

tachykinin NK2 receptor. The NK2 receptor is a G-protein coupled receptor (GPCR) that, upon

binding its endogenous ligand Neurokinin A (NKA), activates downstream signaling cascades.

Tachykinin NK2 Receptor Signaling Pathway
The NK2 receptor couples to both Gαq and Gαs G-proteins.
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Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG activates

protein kinase C (PKC), which is involved in various cellular responses.

Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, leading to an increase in

intracellular cyclic AMP (cAMP) levels.

By blocking the binding of NKA to the NK2 receptor, Imnopitant inhibits these downstream

signaling events, thereby antagonizing the physiological effects of NKA.
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Caption: NK2 Receptor Signaling Pathway and Imnopitant's Mechanism of Action.

Quantitative Pharmacological Data
Imnopitant (Saredutant, SR 48968) has been characterized in various in vitro and in vivo

assays to determine its binding affinity, selectivity, and functional antagonist activity.
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Parameter Receptor Species Value Assay Type Reference

IC₅₀ Human NK3 CHO Cells 350 nM
Radioligand

Binding
[3]

IC₅₀ Rat NK3 CHO Cells > 10 µM
Radioligand

Binding
[3]

pA₂ NK2 Human Colon 9.4
Functional

(Contraction)

pA₂ NK2
Guinea Pig

Bronchus
8.8

Functional

(Contraction)

ED₅₀

(inhibition of

defecation)

- Rat
0.4 µg/kg

(p.o.)
In vivo

ED₅₀

(inhibition of

defecation)

- Rat
0.3 µg/kg

(s.c.)
In vivo

Potential Therapeutic Applications
The pharmacological profile of Imnopitant suggests its utility in conditions where NK2 receptor-

mediated pathways are dysregulated.

Irritable Bowel Syndrome (IBS)
The NK2 receptor is highly expressed in the gastrointestinal tract and is involved in the

regulation of intestinal motility and visceral sensitivity. Antagonism of this receptor has been

proposed as a therapeutic approach for IBS, particularly the diarrhea-predominant subtype

(IBS-D). Preclinical studies have shown that NK2 receptor antagonists can inhibit defecation

and reduce visceral hyperalgesia in animal models.

Asthma
Neurokinin A is a potent bronchoconstrictor, and its effects are mediated through NK2 receptors

on airway smooth muscle. In a clinical study involving patients with mild asthma, oral

administration of 100 mg of Imnopitant (SR 48968) resulted in a significant inhibition of NKA-
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induced bronchoconstriction.[4] At 1.5 hours post-dosing, the mean log10 provocative

concentration of NKA causing a 20% fall in FEV1 (PC20 FEV1) was -6.25 after Imnopitant

compared to -6.75 after placebo.[4]

Mood and Anxiety Disorders
Imnopitant has also been investigated for its potential as an antidepressant and anxiolytic.[5]

Preclinical studies in rodents have demonstrated its anxiolytic- and antidepressant-like effects

in various behavioral models.[6][7] A study in gerbils showed that Imnopitant (saredutant) at

doses of 3-10 mg/kg produced anxiolytic-like effects in the social interaction test.[6] However,

despite reaching Phase III clinical trials for major depressive disorder, its development for this

indication was halted.[5]

Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Determination
This protocol describes a general method for determining the binding affinity of Imnopitant to

tachykinin receptors expressed in cell membranes.

Objective: To determine the inhibition constant (Ki) of Imnopitant for NK1, NK2, and NK3

receptors.

Materials:

Cell membranes prepared from CHO cells stably expressing human NK1, NK2, or NK3

receptors.

Radioligand: [¹²⁵I]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), [¹²⁵I]-[MePhe⁷]-

neurokinin B (for NK3).

Imnopitant dihydrochloride.

Non-specific binding control: High concentration of a non-labeled ligand (e.g., 1 µM

Substance P for NK1).

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
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Wash buffer: 50 mM Tris-HCl, pH 7.4.

96-well microplates.

Glass fiber filters.

Cell harvester.

Gamma counter.

Procedure:

Reaction Setup: In a 96-well plate, add the following in triplicate:

Total Binding: 50 µL of binding buffer, 50 µL of radioligand, and 100 µL of cell membrane

suspension.

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100

µL of cell membrane suspension.

Competition Binding: 50 µL of varying concentrations of Imnopitant, 50 µL of radioligand,

and 100 µL of cell membrane suspension.

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis:

Calculate specific binding = Total binding - Non-specific binding.

Plot the percentage of specific binding against the logarithm of Imnopitant concentration.
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Determine the IC₅₀ value (concentration of Imnopitant that inhibits 50% of specific

radioligand binding) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Caption: Workflow for Radioligand Binding Assay.
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In Vitro Smooth Muscle Contraction Assay
This protocol outlines a general method to assess the functional antagonist activity of

Imnopitant on smooth muscle tissue.

Objective: To determine the potency of Imnopitant in inhibiting NKA-induced smooth muscle

contraction.

Materials:

Isolated smooth muscle tissue (e.g., guinea pig ileum or trachea).

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution)

maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

Isotonic force transducer.

Data acquisition system.

Neurokinin A (NKA).

Imnopitant dihydrochloride.

Procedure:

Tissue Preparation: Isolate the smooth muscle tissue and mount it in the organ bath under a

resting tension.

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washes.

Control Response: Obtain a cumulative concentration-response curve for NKA to establish a

baseline contractile response.

Antagonist Incubation: Wash the tissue and incubate with a known concentration of

Imnopitant for a predetermined period (e.g., 30 minutes).

Challenge with Agonist: In the presence of Imnopitant, obtain a second cumulative

concentration-response curve for NKA.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b12408750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12408750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Compare the concentration-response curves of NKA in the absence and presence of

Imnopitant.

A rightward shift in the NKA concentration-response curve indicates competitive

antagonism.

Calculate the dose-ratio and construct a Schild plot to determine the pA₂ value, which

represents the negative logarithm of the molar concentration of the antagonist that

produces a two-fold shift in the agonist's concentration-response curve.
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Caption: Workflow for Smooth Muscle Contraction Assay.
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Conclusion
Imnopitant dihydrochloride is a well-characterized, selective NK2 receptor antagonist with

demonstrated preclinical and clinical activity. While its development for certain indications has

been discontinued, the wealth of available data underscores the therapeutic potential of

targeting the NK2 receptor. This technical guide provides a foundational resource for

researchers interested in exploring the role of NK2 receptors in health and disease and in the

development of novel NK2 receptor antagonists for a variety of therapeutic applications.

Further research may yet uncover specific patient populations or novel indications where the

pharmacological properties of Imnopitant can be of significant therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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